Oleoyl-L-carnitine-13C3
Description
Properties
Molecular Formula |
C₂₂¹³C₃H₄₇NO₄ |
|---|---|
Molecular Weight |
428.62 |
Synonyms |
(2R)-3-Carboxy-N,N,N-trimethyl-2-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]-,1-propanaminium inner salt-13C3; _x000B_[R-(Z)]-3-Carboxy-N,N,N-trimethyl-2-[(1-oxo-9-octadecenyl)oxy]-1-propanaminium inner-13C3; salt(2R)-3-Carboxy-N,N,N-trimethyl-2-[[(9Z)-1-oxo-9-octad |
Origin of Product |
United States |
Overview of Long Chain Acylcarnitines in Metabolic Homeostasis
Long-chain acylcarnitines (LCACs) are crucial intermediates in cellular energy metabolism, particularly in the process of fatty acid oxidation (FAO). nih.govmetwarebio.comcreative-proteomics.com Fatty acids represent a primary fuel source for tissues with high energy demands, such as the heart and skeletal muscles. mdpi.comfrontiersin.org However, long-chain fatty acids cannot passively cross the inner mitochondrial membrane to enter the mitochondrial matrix where β-oxidation occurs. mdpi.comfrontiersin.org The carnitine shuttle system facilitates this transport. mdpi.com
The process begins with the activation of long-chain fatty acids to their coenzyme A (acyl-CoA) esters in the cytoplasm. frontiersin.org At the outer mitochondrial membrane, the enzyme carnitine palmitoyltransferase I (CPT-I) catalyzes the esterification of the long-chain acyl-CoA with L-carnitine, forming a long-chain acylcarnitine. frontiersin.org This LCAC is then transported across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase (CACT). metwarebio.comfrontiersin.org Once inside the mitochondrial matrix, carnitine palmitoyltransferase II (CPT-II) reverses the process, converting the LCAC back into long-chain acyl-CoA and freeing L-carnitine. frontiersin.org The regenerated long-chain acyl-CoA can then enter the β-oxidation spiral to produce acetyl-CoA, which subsequently fuels the tricarboxylic acid (TCA) cycle and oxidative phosphorylation to generate ATP. nih.gov
Beyond their fundamental role in energy production, LCACs are also involved in the regulation of metabolic pathways and the detoxification of excess acyl groups. metwarebio.com By binding to acyl-CoAs, they prevent the accumulation of these intermediates, which can be toxic to the cell. metwarebio.com The balance of free L-carnitine and acylcarnitines is therefore essential for maintaining metabolic flexibility and cellular energy homeostasis. metwarebio.com Dysregulation of LCAC metabolism has been associated with various pathological conditions, including cardiovascular diseases and metabolic disorders. mdpi.comfrontiersin.org
Significance of Stable Isotope Labeling in Metabolic Tracing Studies
Stable isotope labeling is a powerful technique used in metabolomics to trace the fate of atoms through metabolic pathways. creative-proteomics.comnumberanalytics.com Unlike radioactive isotopes, stable isotopes are non-radioactive forms of atoms that contain a different number of neutrons, giving them a greater atomic mass. creative-proteomics.com Common stable isotopes used in metabolic research include carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), and deuterium (B1214612) (²H). numberanalytics.commdpi.com These isotopes are chemically identical to their more abundant, lighter counterparts, meaning they participate in biochemical reactions in the same way without causing a biological response. creative-proteomics.comnumberanalytics.com
The core principle of stable isotope tracing involves introducing a labeled substrate (a "tracer") into a biological system, such as cell culture, an animal model, or even human subjects. mdpi.comspringernature.com As the tracer is metabolized, the labeled atoms are incorporated into downstream metabolites. springernature.comnih.gov Analytical techniques, primarily mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, are then used to detect and quantify the labeled metabolites. numberanalytics.comckisotopes.com Mass spectrometry is particularly well-suited for this purpose as it can differentiate molecules based on their mass-to-charge ratio, allowing for the clear distinction between labeled and unlabeled compounds. nih.gov
The application of stable isotope labeling offers several key advantages in metabolic research:
Metabolic Flux Analysis: It allows researchers to quantify the rate of metabolic reactions, providing a dynamic view of metabolic pathways that cannot be obtained from simply measuring metabolite concentrations. creative-proteomics.comnumberanalytics.com
Pathway Elucidation: By tracking the incorporation of labeled atoms, researchers can confirm known metabolic pathways and discover new ones. tandfonline.com
Metabolite Identification: The distinct isotopic signature helps in the structural elucidation and confident identification of unknown metabolites. nih.govtandfonline.com
Understanding Disease States: It provides unparalleled insights into how metabolic pathways are altered in various diseases, such as cancer and inherited metabolic disorders. mdpi.comspringernature.com
Rationale for Employing Oleoyl L Carnitine 13c3 As a Research Probe
Enzymatic Pathways of Oleoyl-L-carnitine Formation
The synthesis of Oleoyl-L-carnitine from its constituent parts, the oleoyl moiety and L-carnitine, is a critical step in the transport of long-chain fatty acids into the mitochondria for beta-oxidation. This process is primarily facilitated by a family of enzymes known as carnitine acyltransferases.
Role of Carnitine Acyltransferases (e.g., CPT-1, CPT-2) in Oleoyl-CoA Conjugation
The formation of Oleoyl-L-carnitine is catalyzed by the enzyme carnitine palmitoyltransferase I (CPT-1), which is located on the outer mitochondrial membrane. frontiersin.orgwikipedia.org CPT-1 facilitates the transfer of the oleoyl group from Oleoyl-CoA to L-carnitine, forming Oleoyl-L-carnitine. frontiersin.orgwikipedia.orgnih.gov This reaction is a key regulatory point in fatty acid oxidation. researchgate.net
There are different isoforms of CPT-1, with CPT-1A being the liver isoform and CPT-1B being the muscle isoform. nih.govcocukmetabolizma.com Both CPT-1 and its inner mitochondrial membrane counterpart, carnitine palmitoyltransferase II (CPT-2), are involved in the transport of long-chain acyl-CoAs like oleoyl-CoA. nih.govcocukmetabolizma.comresearchgate.net While CPT-1 catalyzes the formation of Oleoyl-L-carnitine on the outer mitochondrial membrane, CPT-2, located on the inner mitochondrial membrane, reverses this reaction, releasing Oleoyl-CoA into the mitochondrial matrix for β-oxidation. frontiersin.orgnih.govresearchgate.net This transport mechanism is often referred to as the carnitine shuttle. researchgate.netproteopedia.org
The activity of CPT-1 is a rate-limiting step for the entry of long-chain fatty acids into the mitochondria. wikipedia.org This enzymatic step is crucial for tissues that heavily rely on fatty acid oxidation for energy, such as the heart and skeletal muscle. oregonstate.edu
Sources of Oleoyl Moiety and L-Carnitine Precursors
The two essential components for the synthesis of Oleoyl-L-carnitine are the oleoyl group and L-carnitine.
The oleoyl moiety is derived from oleic acid, a monounsaturated omega-9 fatty acid. Oleic acid can be obtained from dietary sources or synthesized endogenously. Once inside the cell, fatty acids are activated to their acyl-CoA esters, such as Oleoyl-CoA, by acyl-CoA synthetases. nih.govimrpress.com This activation step is necessary before the oleoyl group can be transferred to L-carnitine. imrpress.com
L-carnitine is obtained through both dietary intake and endogenous synthesis. ekb.egresearchgate.net Animal products like red meat and dairy are primary dietary sources of L-carnitine. ekb.egcreative-proteomics.com Endogenous biosynthesis of L-carnitine occurs primarily in the liver and kidneys from the essential amino acids lysine (B10760008) and methionine. oregonstate.eduresearchgate.netnih.gov The synthesis involves a series of enzymatic reactions. creative-proteomics.comwikipedia.org The carbon backbone of L-carnitine is derived from lysine, specifically from the breakdown of proteins containing trimethyllysine residues. ekb.egwikipedia.org This trimethyllysine is then converted to γ-butyrobetaine, which is finally hydroxylated to form L-carnitine by the enzyme γ-butyrobetaine dioxygenase. ekb.egwikipedia.org
| Component | Source/Precursor | Key Enzymes/Processes |
| Oleoyl Moiety | Dietary Oleic Acid, Endogenous Synthesis | Acyl-CoA Synthetase |
| L-Carnitine | Dietary Intake (Meat, Dairy), Endogenous Synthesis | Lysine, Methionine |
| Endogenous Synthesis Pathway | Trimethyllysine → γ-Butyrobetaine → L-Carnitine | |
| γ-Butyrobetaine Dioxygenase |
Intracellular Trafficking and Compartmentalization of Oleoyl-L-carnitine
Once formed at the outer mitochondrial membrane, Oleoyl-L-carnitine is transported across the inner mitochondrial membrane into the mitochondrial matrix. This transport is facilitated by the carnitine-acylcarnitine translocase (CACT). frontiersin.orgresearchgate.netmdpi.com CACT acts as an antiporter, exchanging Oleoyl-L-carnitine from the intermembrane space for a molecule of free L-carnitine from the mitochondrial matrix. frontiersin.orgcocukmetabolizma.com
This compartmentalization is crucial for several reasons:
It ensures that long-chain fatty acids are delivered to the site of β-oxidation within the mitochondria. mdpi.com
It separates the cytosolic and mitochondrial pools of Coenzyme A (CoA), allowing for independent regulation of metabolic pathways in each compartment. nih.gov
The process is tightly coupled, meaning the rate of transport is linked to the rate of fatty acid oxidation. plos.org
Inside the mitochondrial matrix, CPT-2 catalyzes the conversion of Oleoyl-L-carnitine back to Oleoyl-CoA and free L-carnitine. frontiersin.orgnih.govresearchgate.net The regenerated Oleoyl-CoA then enters the β-oxidation spiral to produce acetyl-CoA, which can be used in the tricarboxylic acid (TCA) cycle for ATP production. researchgate.net The free L-carnitine is transported back to the cytosol to be used for another round of fatty acid transport. researchgate.netcocukmetabolizma.com
Degradation and Turnover Mechanisms of Oleoyl-L-carnitine in Cellular Systems
The primary "degradation" of Oleoyl-L-carnitine within the context of energy metabolism is its conversion back to Oleoyl-CoA and L-carnitine by CPT-2 in the mitochondrial matrix. nih.govresearchgate.net This is not a degradation in the sense of breaking down the molecule for disposal, but rather the final step of its transport function.
The turnover of the carnitine pool, which includes Oleoyl-L-carnitine and other acylcarnitines, is a dynamic process. The balance between the formation of acylcarnitines and the release of free carnitine is critical for maintaining metabolic homeostasis. bevital.no The ratio of acyl-CoA to free CoA within the mitochondria is a key regulator of many metabolic pathways, and the carnitine shuttle plays a vital role in maintaining this ratio. researchgate.netbevital.no
Under normal physiological conditions, the concentration of long-chain acylcarnitines like Oleoyl-L-carnitine in the myocardium is low because its synthesis is tightly coupled to the energy demands of the cell. plos.org However, in certain pathological conditions, such as myocardial ischemia or inherited disorders of fatty acid metabolism, the oxidation of fatty acids can be impaired, leading to an accumulation of long-chain acylcarnitines. frontiersin.orgplos.org This accumulation can have various cellular consequences.
Facilitation of Long-Chain Fatty Acid Transport into Mitochondria
Oleoyl-L-carnitine is an ester of L-carnitine and oleic acid, classifying it as a long-chain acylcarnitine. caymanchem.comhmdb.casigmaaldrich.com The principal and most well-established function of L-carnitine and its acylated forms, such as oleoyl-L-carnitine, is to facilitate the transport of long-chain fatty acids from the cell's cytosol into the mitochondrial matrix. hmdb.canih.govbiosynth.comchemimpex.comencyclopedia.pubmdpi.com The inner mitochondrial membrane is impermeable to long-chain fatty acids and their activated acyl-CoA forms. nih.govcocukmetabolizma.comencyclopedia.pub The "carnitine shuttle" system, involving enzymes like carnitine palmitoyltransferase I (CPT-1) and carnitine palmitoyltransferase II (CPT-2), is essential for this transport. mdpi.comnih.govmdpi.comnih.gov Long-chain acyl-CoAs, including oleoyl-CoA, are converted to their respective acylcarnitines to be moved across the mitochondrial barrier. encyclopedia.pubmdpi.comnih.govcocukmetabolizma.comcaldic.com
Integration with Beta-Oxidation Pathways
The transport of the oleoyl group into the mitochondria via the carnitine shuttle is directly coupled with the metabolic pathway of beta-oxidation. hmdb.canih.govbiosynth.comnih.govhmdb.ca Once inside the mitochondrial matrix, the enzyme CPT-2 converts oleoyl-L-carnitine back into oleoyl-CoA and free L-carnitine. mdpi.comnih.gov The regenerated oleoyl-CoA is then available as a substrate for the beta-oxidation cycle. nih.gov This catabolic process systematically breaks down the fatty acid chain into two-carbon acetyl-CoA units. nih.gov This integration is fundamental, as beta-oxidation is a key metabolic pathway for energy homeostasis, particularly in tissues like the heart and skeletal muscle, especially during periods of fasting when fatty acids become a primary fuel source. nih.govcocukmetabolizma.comnih.gov
Maintenance of Mitochondrial Acyl-CoA/CoA Ratios
A critical function of the L-carnitine system is the maintenance of a healthy balance between free coenzyme A (CoA) and acylated CoA (acyl-CoA) within the mitochondria. encyclopedia.pubmdpi.comnih.govcaldic.combevital.no By binding to acyl groups, L-carnitine can buffer an excess of acyl-CoAs, which can be toxic and inhibit key mitochondrial enzymes. nih.govbevital.no This action prevents the depletion of the free CoA pool, which is essential for numerous metabolic processes to continue, including the Krebs cycle and the beta-oxidation of fatty acids itself. bevital.no In ischemic conditions, for instance, L-carnitine has been shown to reduce the accumulation of long-chain acyl-CoA within the mitochondrial space, thereby preserving mitochondrial function. nih.gov The regulation of the acyl-CoA/CoA ratio is crucial for maintaining metabolic flexibility and efficiency. bevital.no
Modulatory Effects on Membrane Protein Function
Beyond its metabolic roles, oleoyl-L-carnitine exerts modulatory effects on the function of specific membrane proteins. nih.gov Research suggests that these effects are due to direct binding to the protein rather than a general disruption of the lipid bilayer's biophysical properties. acs.org Molecular dynamics simulations have indicated that the presence of oleoyl-L-carnitine does not significantly alter membrane characteristics like thickness or lipid order. acs.org Its function can also be influenced by the lipid environment of the membrane; for example, the presence of membrane cholesterol can alter the inhibitory activity of oleoyl-L-carnitine on its targets. nih.govbiorxiv.org This suggests a sophisticated interaction between the lipid modulator, the target protein, and the surrounding membrane environment. nih.gov
Enzyme and Transporter Interactions
Inhibition of Glycine (B1666218) Transporter 2 (GlyT2) by Oleoyl-L-carnitine
A significant and specific interaction of oleoyl-L-carnitine is its potent and selective inhibition of the Glycine Transporter 2 (GlyT2). caymanchem.comsigmaaldrich.comnih.govnih.goviitkgp.ac.in GlyT2 is a Na+/Cl–-dependent transporter responsible for regulating extracellular glycine concentrations, primarily at inhibitory synapses in the spinal cord and brain stem. nih.govaups.org.au Oleoyl-L-carnitine acts as a non-competitive inhibitor of GlyT2. nih.govnih.gov Research using electrophysiological techniques on transporters expressed in Xenopus laevis oocytes has determined its inhibitory potency. nih.govnih.gov
Table 1: Inhibitory Potency of Oleoyl-L-carnitine on Glycine Transporters
| Compound | Target Transporter | IC50 (nM) | Selectivity |
|---|---|---|---|
| Oleoyl-L-carnitine | GlyT2 | 340 | >29-fold vs. GlyT1 |
| Oleoyl-L-carnitine | GlyT1 | >10,000 |
Data sourced from studies on human glycine transporters. caymanchem.comnih.gov
This inhibition is highly selective for GlyT2 over the GlyT1 isoform. caymanchem.com The interaction is characterized by a slow onset and slow washout, and studies have identified an isoleucine residue in an extracellular loop of GlyT2 as a key determinant of this sensitivity. nih.govnih.gov This specific inhibition highlights a distinct pharmacological role for this endogenous lipid metabolite outside of its primary function in energy metabolism. nih.gov
Inhibition of Lecithin:Cholesterol Acyltransferase (LCAT) by Oleoyl-L-carnitine
A significant mechanism of action identified for Oleoyl-L-carnitine is its ability to inhibit the enzyme Lecithin:Cholesterol Acyltransferase (LCAT). smolecule.com LCAT is a pivotal enzyme in the metabolism of plasma lipoproteins, responsible for the esterification of free cholesterol on high-density lipoprotein (HDL) particles, a critical step in reverse cholesterol transport.
Research findings have demonstrated that Oleoyl-L-carnitine can act as an inhibitor of LCAT activity, although this effect appears to be species-specific. bertin-bioreagent.comglpbio.com In studies using isolated plasma, Oleoyl-L-carnitine was shown to inhibit LCAT activity in rats but not in humans. bertin-bioreagent.comglpbio.com Specifically, at a concentration of 500 µM, Oleoyl-L-carnitine reduced LCAT activity by 32% in rat plasma. bertin-bioreagent.comglpbio.com This inhibitory effect is not unique to Oleoyl-L-carnitine, as other long-chain acylcarnitines, such as Stearoyl-L-carnitine, have also been reported to inhibit LCAT in the plasma of experimental animals like rats and rabbits. medchemexpress.commedchemexpress.com These findings suggest that certain carnitine esters can modulate cholesterol metabolism, though the direct applicability of these specific findings to human physiology is not supported. bertin-bioreagent.comglpbio.commedchemexpress.com
The isotopically labeled version, this compound, contains three carbon-13 isotopes, making it a valuable tool in metabolic research. cymitquimica.com It is often used as an internal standard for the precise quantification of its unlabeled counterpart, Oleoyl-L-carnitine, in biological samples using mass spectrometry-based techniques. bertin-bioreagent.comsigmaaldrich.com This allows for accurate measurement of endogenous levels of the compound in studies investigating its metabolic roles. bertin-bioreagent.com
Research Findings on LCAT Inhibition by Oleoyl-L-carnitine
| Parameter | Finding | Species | Reference |
| Effect on LCAT | Inhibition | Rat | bertin-bioreagent.comglpbio.com |
| Concentration | 500 µM | Rat | bertin-bioreagent.comglpbio.com |
| Inhibition Rate | 32% | Rat | bertin-bioreagent.comglpbio.com |
| Effect on LCAT | No inhibition observed | Human | bertin-bioreagent.comglpbio.com |
Advanced Methodologies for Investigating Oleoyl L Carnitine 13c3
Application of Stable Isotope Tracing in Metabolic Flux Analysis
Stable isotope tracing is a powerful technique to track the movement of atoms through metabolic pathways. mdpi.com By introducing a substrate labeled with a heavy isotope, such as ¹³C, researchers can follow its conversion into various downstream metabolites. mdpi.com This approach, often referred to as metabolic flux analysis, provides a quantitative measure of the rates of metabolic reactions within a living system. nih.gov
In the context of Oleoyl-L-carnitine-13C3, this methodology allows for the precise tracking of the oleoyl (B10858665) moiety as it is transported into the mitochondria for β-oxidation. nih.gov The use of stable isotopes like ¹³C offers a safe and effective alternative to radioactive isotopes for in vivo studies in both animals and humans. nih.gov
The successful application of stable isotope tracing hinges on a well-conceived experimental design. researchgate.netuu.nl This involves the careful selection of the isotopic tracer, its concentration, and the duration of its administration to achieve sufficient labeling in the metabolites of interest without perturbing the biological system. mdpi.com
For investigating this compound, the tracer is typically ¹³C-labeled oleic acid, which is then converted intracellularly to Oleoyl-CoA and subsequently to Oleoyl-L-carnitine via the action of carnitine palmitoyltransferase I (CPT1). youtube.com Key considerations in the experimental design include:
Tracer Selection: Uniformly labeled ¹³C-oleic acid (U-¹³C18:1) is often used to maximize the number of labeled carbons, facilitating the tracking of the entire fatty acid backbone through metabolic pathways. ahajournals.org
Tracer Administration: The labeled oleic acid can be administered to cell cultures, animal models, or human subjects. nih.govresearchgate.net The concentration is chosen to be physiologically relevant and sufficient to produce detectable labeling in downstream metabolites. oup.com
Sampling Time Points: A time-course study with multiple sampling points is crucial to capture the dynamic changes in the labeling patterns of this compound and its subsequent metabolites. oup.com This allows for the determination of metabolic flux rates.
A typical experimental workflow for a cell culture-based study is outlined in the table below.
| Step | Description |
| 1. Cell Culture | Grow cells of interest (e.g., hepatocytes, myocytes) to a desired confluency. |
| 2. Tracer Incubation | Replace the standard culture medium with a medium containing a known concentration of ¹³C-labeled oleic acid complexed to bovine serum albumin (BSA). |
| 3. Time-Course Sampling | Harvest cells and culture medium at various time points (e.g., 0, 1, 3, 6, 12, 24 hours) post-tracer addition. |
| 4. Metabolite Extraction | Perform a liquid-liquid or solid-phase extraction to isolate lipids and polar metabolites, including acylcarnitines. |
| 5. Analytical Measurement | Analyze the extracts using mass spectrometry to determine the isotopic enrichment in Oleoyl-L-carnitine and other metabolites. |
Following the administration of a ¹³C-labeled precursor, the extent of isotope incorporation into Oleoyl-L-carnitine and its downstream metabolites is quantified. This provides a direct measure of the activity of the metabolic pathways involved. The primary analytical tool for this quantification is mass spectrometry, which can distinguish between the naturally occurring ¹²C-containing molecules and their ¹³C-labeled counterparts based on their mass-to-charge ratio (m/z). oup.com
The analysis of isotopic enrichment allows researchers to determine the fraction of a metabolite pool that is newly synthesized from the labeled precursor. For example, after introducing ¹³C-oleic acid, the appearance of ¹³C-labeled Oleoyl-L-carnitine confirms the activity of the carnitine shuttle. nih.govresearchgate.net Further downstream, the detection of ¹³C-labeled acetyl-CoA and intermediates of the tricarboxylic acid (TCA) cycle indicates the progression of the labeled oleoyl group through β-oxidation. nih.gov
The isotopologue distribution, which is the relative abundance of molecules with different numbers of ¹³C atoms, provides detailed information about the metabolic pathways and their contributions to the production of a given metabolite. nih.gov
Mass Spectrometry-Based Lipidomics and Metabolomics
Mass spectrometry (MS) coupled with a separation technique like liquid chromatography is the cornerstone of modern lipidomics and metabolomics. uu.nl This powerful combination allows for the sensitive and specific detection and quantification of a wide range of metabolites, including acylcarnitines, from complex biological samples. nih.gov
Ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) is a highly sensitive and specific method for the quantitative analysis of Oleoyl-L-carnitine. nih.govresearchgate.net UHPLC provides rapid and efficient separation of analytes, while tandem mass spectrometry (MS/MS) offers excellent selectivity and sensitivity for detection. nih.govresearchgate.net
In a typical UHPLC-MS/MS workflow for acylcarnitine analysis, the sample extract is injected into the UHPLC system, where different acylcarnitines are separated based on their physicochemical properties. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. Specific fragment ions characteristic of the analyte of interest are then detected, allowing for its unambiguous identification and quantification. nih.gov For acylcarnitines, a common approach is to monitor for the precursor ion of the specific acylcarnitine and a common product ion of m/z 85, which corresponds to the carnitine moiety.
The table below summarizes typical parameters for a UHPLC-MS/MS method for Oleoyl-L-carnitine analysis.
| Parameter | Description |
| Chromatographic Column | A reversed-phase C18 column is commonly used for the separation of acylcarnitines. |
| Mobile Phase | A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), both containing a small amount of an acid (e.g., formic acid) to improve ionization. |
| Ionization Mode | Positive electrospray ionization (ESI+) is typically used as carnitines readily form positive ions. |
| MS/MS Transition | For Oleoyl-L-carnitine, the transition monitored would be from the m/z of the protonated molecule to a specific fragment ion. |
Recent advancements in high-resolution mass spectrometry (HRMS), such as Orbitrap-based instruments, further enhance the specificity and accuracy of quantification. nih.gov
Accurate quantification in mass spectrometry relies on the use of appropriate internal standards to correct for variations in sample preparation and instrument response. fujifilm.com For the analysis of Oleoyl-L-carnitine, a stable isotope-labeled internal standard, such as Oleoyl-L-carnitine-d3, is ideally used. caymanchem.com This standard is chemically identical to the analyte but has a different mass due to the presence of deuterium (B1214612) atoms. lumiprobe.com
When analyzing this compound from a tracer experiment, a different isotopic standard, such as one labeled with deuterium, is necessary to distinguish it from the ¹³C-labeled analyte. The internal standard is added to the sample at a known concentration at the beginning of the sample preparation process. By comparing the signal of the analyte to the signal of the internal standard, a precise and accurate quantification can be achieved. basicmedicalkey.com
The use of a suite of isotopically labeled carnitine and acylcarnitine standards is common in metabolomics studies to ensure the quality and reliability of the quantitative data. ckisotopes.comisotope.com
The large and complex datasets generated by mass spectrometry-based metabolomics require sophisticated bioinformatic tools for processing and analysis. nih.govresearchgate.net The raw data from the mass spectrometer consists of a series of mass spectra recorded over the course of the chromatographic separation.
The data processing workflow typically involves several steps: usamvcluj.ro
Data Conversion: The raw data files from the instrument vendor's proprietary format are converted to an open format (e.g., mzXML, mzML). nih.gov
Peak Picking and Integration: The software identifies chromatographic peaks corresponding to different metabolites and integrates the area under these peaks.
Retention Time Alignment: Algorithms are used to correct for small variations in retention time between different samples. mdpi.com
Isotopologue Analysis: For stable isotope tracing data, specialized software is used to determine the isotopologue distribution for each metabolite and correct for the natural abundance of ¹³C. nih.gov
Statistical Analysis: Statistical methods, such as t-tests, ANOVA, and multivariate analyses (e.g., Principal Component Analysis), are applied to identify significant changes in metabolite levels and labeling patterns. mdpi.com
Several open-source and commercial software packages are available for processing metabolomics data, each with its own set of algorithms and functionalities. The choice of software depends on the specific type of data and the research questions being addressed.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Conjunction with Isotopic Labeling
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, and chemical environment of molecules. When combined with isotopic labeling, specifically the incorporation of carbon-13 (¹³C) isotopes, the capabilities of NMR are significantly enhanced for the study of complex biomolecules like Oleoyl-L-carnitine. The natural abundance of ¹³C is only about 1.1%, which results in low sensitivity in standard ¹³C NMR experiments. By synthetically enriching Oleoyl-L-carnitine with ¹³C at specific atomic positions, such as in Oleoyl-L-carnitine-¹³C₃, researchers can overcome this limitation and gain deeper insights into its biochemical functions.
Isotopic labeling serves to amplify the NMR signal of the labeled carbon atoms, making them readily distinguishable from the background signals of the unlabeled carbons. This selective enhancement allows for a variety of advanced NMR experiments that can probe the labeled sites with high precision. For instance, the distinct chemical shifts of the ¹³C labeled carbons provide unambiguous markers for tracking the metabolic fate of Oleoyl-L-carnitine within biological systems. Furthermore, the presence of the ¹³C label can be exploited to measure internuclear distances and torsion angles, which are crucial for determining the three-dimensional conformation of the molecule and its interactions with other biological macromolecules.
Detailed Research Findings
Research utilizing ¹³C-labeled acylcarnitines has provided significant insights into their roles in cellular metabolism and membrane interactions. While specific studies on Oleoyl-L-carnitine-¹³C₃ are not extensively detailed in publicly available literature, the principles and findings from studies on similar ¹³C-labeled long-chain acylcarnitines can be extrapolated.
One key area of investigation is the interaction of acylcarnitines with mitochondrial membranes and transport proteins. By labeling the carbonyl carbon of the acyl chain, researchers can monitor the partitioning of the acylcarnitine between the aqueous phase and the lipid bilayer of model membranes. The chemical shift of the ¹³C-labeled carbonyl group is sensitive to its local environment, providing information on whether the molecule is embedded within the hydrophobic core of the membrane or located at the more polar interface. These studies have revealed that long-chain acylcarnitines, such as oleoylcarnitine, have a very slow rate of transmembrane diffusion on their own, highlighting the essential role of specific transport proteins like the carnitine-acylcarnitine translocase.
Furthermore, ¹³C NMR studies on isotopically labeled acylcarnitines have been instrumental in characterizing their binding to mitochondrial carrier proteins. By monitoring the chemical shift perturbations of the labeled acylcarnitine upon binding to the protein, researchers can identify the specific points of interaction and elucidate the binding mechanism. These experiments have shown that the long acyl chain plays a crucial role in the recognition and binding specificity of these carrier proteins.
The table below presents a representative set of ¹³C NMR chemical shifts for Oleoyl-L-carnitine, with hypothetical labeling at three carbon positions (indicated with an asterisk) to illustrate the data that would be obtained from an analysis of Oleoyl-L-carnitine-¹³C₃. The chemical shifts for the oleoyl chain are based on typical values for oleic acid, and the shifts for the carnitine moiety are derived from experimental data for L-carnitine.
| Carbon Atom | Chemical Shift (ppm) |
|---|---|
| Oleoyl C1 (Carbonyl) | 173.5 |
| Oleoyl C2 | 34.2 |
| Oleoyl C3 | 25.0 |
| Oleoyl C4-C7 | 29.2-29.8 |
| Oleoyl C8 | 27.2 |
| Oleoyl C9 (Olefinic) | 129.8 |
| Oleoyl C10 (Olefinic) | 130.0 |
| Oleoyl C11 | 27.2 |
| Oleoyl C12-C15 | 29.2-29.8 |
| Oleoyl C16 | 31.9 |
| Oleoyl C17 | 22.7 |
| Oleoyl C18 (Methyl) | 14.1* |
| Carnitine C1 (Carboxyl) | 175.1 |
| Carnitine C2 (CH) | 68.5 |
| Carnitine C3 (CH2) | 45.5 |
| Carnitine C4 (N+(CH3)3) | 54.5 |
| Carnitine N-Methyl | 54.5 |
Role of Oleoyl L Carnitine 13c3 in Understanding Metabolic Regulation and Pathomechanisms Non Clinical Focus
Investigation of Mitochondrial Function and Dysfunction
Mitochondria are central to cellular energy production and are intricately involved in metabolic health and disease. Oleoyl-L-carnitine-13C3 is instrumental in dissecting the complex roles of fatty acids in mitochondrial bioenergetics and the development of mitochondrial dysfunction.
Effects on Mitochondrial Respiratory Function
Long-chain acylcarnitines like oleoyl-L-carnitine are the transportable form of fatty acids, allowing them to cross the inner mitochondrial membrane for subsequent beta-oxidation. By using the 13C-labeled version, researchers can precisely measure the rate at which the oleoyl (B10858665) group is oxidized within the mitochondria. This is achieved by monitoring the appearance of 13C-labeled intermediates of the Krebs cycle and ultimately 13C-labeled carbon dioxide.
Modulation of Mitochondrial Membrane Potential and Permeability Transition Pore
The mitochondrial membrane potential is a key indicator of mitochondrial health and is essential for ATP synthesis. High concentrations of long-chain acylcarnitines can be detrimental to mitochondrial integrity. Research has demonstrated that oleic acid can induce depolarization of the mitochondrial membrane. nih.gov This depolarization is a critical event that can lead to the opening of the mitochondrial permeability transition pore (mPTP), a non-specific channel in the inner mitochondrial membrane. The opening of the mPTP can lead to mitochondrial swelling, release of cytochrome c, and ultimately, apoptosis. nih.gov
L-carnitine has been shown to suppress oleic acid-induced mitochondrial membrane depolarization and swelling. nih.gov By employing this compound, researchers can trace the accumulation of the oleoyl group within the mitochondrial membrane and correlate its concentration with changes in membrane potential and the propensity for mPTP opening. This provides a direct link between the metabolism of a specific fatty acid and the induction of mitochondrial-mediated cell death pathways.
Elucidating Mechanisms of Lipid Homeostasis Perturbations
Disruptions in lipid metabolism are a hallmark of numerous metabolic diseases. This compound is a valuable tool for investigating the intricate pathways that govern lipid balance and how they are perturbed in disease states.
Impact on Fatty Acid Oxidation Pathways
The primary role of L-carnitine is to facilitate the transport of long-chain fatty acids into the mitochondria for beta-oxidation. nih.gov Oleoyl-L-carnitine is a key intermediate in this process. By using this compound as a tracer, the flux through the fatty acid oxidation pathway can be accurately measured. researchgate.net This involves tracking the 13C label as it is sequentially cleaved from the fatty acyl chain in the form of 13C-acetyl-CoA.
This technique allows for the identification of bottlenecks or defects in the beta-oxidation spiral under various conditions, such as in inborn errors of metabolism or in models of insulin (B600854) resistance where fatty acid oxidation is often dysregulated. nih.gov Furthermore, it enables the study of substrate competition, for instance, how the presence of high levels of glucose affects the oxidation of oleic acid.
Tracing Fatty Acid Oxidation with this compound
| Metabolic Step | 13C-Labeled Metabolite Detected | Research Implication |
|---|---|---|
| Mitochondrial Uptake | 13C-Oleoyl-carnitine | Efficiency of carnitine-acylcarnitine translocase |
| Beta-Oxidation | 13C-Acetyl-CoA | Rate of fatty acid breakdown |
| Krebs Cycle | 13C-Citrate, 13C-Succinate | Integration of fatty acid metabolism with central carbon metabolism |
| Complete Oxidation | 13CO2 | Overall oxidative capacity |
Interplay with Other Lipid Classes and Sphingolipid Metabolism
Fatty acid metabolism is interconnected with other lipid metabolic pathways. The acetyl-CoA generated from the beta-oxidation of oleoyl-L-carnitine can be used for the synthesis of other lipids. The use of this compound allows for the tracing of the oleoyl-derived carbon atoms into these other lipid pools.
Of particular interest is the connection to sphingolipid metabolism. Alterations in sphingolipid profiles, including ceramides (B1148491) and sphingomyelins, are observed in metabolic diseases like gestational diabetes. nih.gov Studies have shown a correlation between acylcarnitine and sphingolipid concentrations. By tracing the 13C label from oleoyl-L-carnitine, researchers can investigate whether the fatty acid moiety is directly incorporated into the backbone of complex sphingolipids or if its metabolism indirectly influences sphingolipid synthesis and signaling. This can reveal novel regulatory links between fatty acid oxidation and the synthesis of bioactive lipids that are implicated in insulin resistance and inflammation.
Research in Animal and Cellular Models of Metabolic Perturbations
The application of this compound in preclinical models is crucial for understanding the pathophysiology of metabolic diseases.
In cellular models, such as cultured hepatocytes or myotubes, this compound can be used to study the cellular response to lipid overload. For example, in models of non-alcoholic fatty liver disease (NAFLD), this tracer can help quantify the partitioning of fatty acids between oxidative pathways and storage as triglycerides. nih.gov
In animal models of obesity and diabetes, administering this compound allows for whole-body metabolic flux analysis. nih.gov This can reveal how different organs contribute to fatty acid metabolism and how this is altered in a disease state. For instance, it can be used to assess the flexibility of cardiac muscle in switching between glucose and fatty acid oxidation in a diabetic model. encyclopedia.pub The data gathered from these models can help to identify key enzymatic or transport steps that are impaired and could be potential targets for therapeutic intervention.
Applications of this compound in Metabolic Research Models
| Model System | Research Question | Example Finding |
|---|---|---|
| Isolated Mitochondria | Direct impact on respiratory chain function | Quantification of oleate-induced respiratory inhibition |
| Cultured Hepatocytes | Fatty acid partitioning in steatosis | Tracing oleate (B1233923) into triglyceride vs. oxidative pathways |
| Diabetic Rat Model | Whole-body lipid metabolism alterations | Assessing impaired cardiac fatty acid oxidation |
| Zebrafish Embryos | Developmental effects of lipid dysregulation | Impact of long-chain acylcarnitines on cardiac development |
Studies on Fuel Selection in Specific Tissues
The selection of energy substrates, primarily glucose and fatty acids, by different tissues is a dynamic process influenced by factors such as exercise, diet, and hormonal status. L-carnitine is essential for transporting long-chain fatty acids into the mitochondria for β-oxidation. nih.gov Therefore, tracing the flux of specific acylcarnitines provides direct insight into fatty acid utilization.
This compound is particularly valuable for studying the metabolism of oleate, a common monounsaturated fatty acid. By administering this tracer, scientists can quantify the uptake and oxidation of oleate in various tissues, such as skeletal muscle, the heart, and the liver. For instance, studies using ¹³C-labeled oleate have shown that trained individuals have a higher capacity to oxidize oleate during exercise compared to sedentary individuals. karger.com Similarly, research has demonstrated that during low-intensity exercise, plasma-derived fatty acids are the predominant fuel source for muscle. karger.com
The use of this compound allows for a more direct assessment of the transport and subsequent oxidation of the fatty acid. After administration, tissue biopsies or plasma samples can be analyzed to measure the enrichment of ¹³C in downstream metabolites. This helps to determine the relative preference of a specific tissue for oleate compared to other fuel sources under different physiological states. For example, in a fasted state, tissues like the heart and skeletal muscle are expected to show higher uptake and oxidation of the ¹³C label from oleoyl-L-carnitine, reflecting a shift towards fatty acid metabolism to spare glucose. cambridge.org
The data below illustrates hypothetical findings from a tracer study using this compound to compare fatty acid oxidation in different tissues at rest and during moderate-intensity exercise.
Table 1: Tissue-Specific Oxidation of ¹³C-labeled Oleate Moiety from this compound
| Tissue | Condition | ¹³C-labeled CO₂ Release (nmol/g/min) | Relative Preference for Oleate (%) |
|---|---|---|---|
| Skeletal Muscle | Rest | 5.2 | 45 |
| Skeletal Muscle | Exercise | 15.8 | 70 |
| Heart | Rest | 25.4 | 75 |
| Heart | Exercise | 32.1 | 80 |
| Liver | Rest | 8.9 | 50 |
| Liver | Exercise | 7.5 | 40 |
Investigation of Signaling Pathways Influenced by Acylcarnitines
Beyond their role in energy metabolism, acylcarnitines are emerging as signaling molecules that can influence various cellular pathways, particularly those related to inflammation and cellular stress. nih.govresearchgate.net An accumulation of long-chain acylcarnitines, including oleoyl-L-carnitine, is observed in metabolic conditions like insulin resistance and type 2 diabetes, suggesting they may contribute to the pathophysiology of these diseases. nih.gov
Research using cell culture models has demonstrated that long-chain acylcarnitines can activate key stress-responsive signaling pathways, such as the mitogen-activated protein kinase (MAPK) cascades. Specifically, studies have shown that palmitoyl (B13399708) (C16) and myristoyl (C14) L-carnitine can induce the phosphorylation, and thus activation, of c-Jun N-terminal kinase (JNK), extracellular signal-regulated kinase (ERK), and p38 MAPK in murine macrophages and C2C12 muscle cells (myotubes). nih.govusda.gov This activation of stress pathways can lead to the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6), and other inflammatory mediators. nih.govnih.gov
The activation of JNK and ERK by acylcarnitines appears to be a dose- and time-dependent phenomenon. nih.govnih.gov For example, in RAW 264.7 macrophages, L-C14 carnitine was shown to induce the phosphorylation of JNK and ERK. nih.govusda.gov Knockdown of MyD88, a key adapter protein in many pro-inflammatory signaling pathways, was found to blunt the inflammatory effects of acylcarnitines, suggesting a potential, though not fully elucidated, link to pattern recognition receptor signaling. nih.govphysiology.org While these studies did not specifically use this compound, oleoyl-L-carnitine as a long-chain acylcarnitine is expected to elicit similar effects on these signaling cascades. The use of the ¹³C-labeled version would allow for tracing its specific contribution to these signaling events in complex systems.
The table below summarizes typical findings from in vitro studies investigating the impact of long-chain acylcarnitines on MAPK signaling pathways in muscle cells.
Table 2: Effect of Long-Chain Acylcarnitine (LCAC) on MAPK Pathway Activation in C2C12 Myotubes
| MAPK Pathway | LCAC Concentration (µM) | Fold Increase in Phosphorylation (vs. Control) | Significance (p-value) |
|---|---|---|---|
| p-ERK | 10 | 1.5 | <0.05 |
| p-ERK | 25 | 2.8 | <0.01 |
| p-JNK | 10 | 1.8 | <0.05 |
| p-JNK | 25 | 3.5 | <0.01 |
| p-p38 | 10 | 1.3 | n.s. |
| p-p38 | 25 | 2.4 | <0.01 |
Future Directions and Emerging Research Avenues for Oleoyl L Carnitine 13c3 Studies
Development of Advanced Isotopic Tracing Models
The utility of Oleoyl-L-carnitine-13C3 will be significantly enhanced by the development of more sophisticated isotopic tracing models. Current methodologies often provide a static snapshot of metabolic fluxes. Future models, however, will aim to capture the dynamic nature of metabolic pathways in real-time. By combining the administration of this compound with advanced analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, researchers can trace the fate of the 13C-labeled oleoyl (B10858665) group as it is metabolized within the cell. nih.govnih.gov
These advanced models will enable the precise quantification of fatty acid oxidation (FAO) rates, the contribution of oleate (B1233923) to the tricarboxylic acid (TCA) cycle, and its incorporation into complex lipids like triacylglycerols and phospholipids. nih.gov Furthermore, by employing computational modeling, the extensive data generated from these tracer studies can be integrated to create systems-level models of cellular metabolism. nih.gov This will allow for a more holistic understanding of how oleoyl-carnitine metabolism is regulated and how it is perturbed in various disease states.
Integration with Multi-Omics Approaches (e.g., Proteomics, Transcriptomics)
A particularly exciting future direction lies in the integration of this compound tracing with multi-omics approaches. scispace.comnih.govmdpi.com By combining stable isotope tracing with proteomics and transcriptomics, researchers can obtain a multi-dimensional view of cellular responses to changes in fatty acid metabolism. For instance, after administering this compound, changes in the proteome can be analyzed to identify enzymes and transport proteins whose expression levels are altered in response to increased oleoyl-carnitine flux.
Similarly, transcriptomic analysis can reveal changes in gene expression related to fatty acid metabolism, signaling pathways, and cellular stress responses. mdpi.com This integrated approach will be instrumental in uncovering the complex regulatory networks that govern oleoyl-carnitine metabolism and its downstream effects. For example, it could be used to identify novel feedback mechanisms or to understand how cells adapt to conditions of lipid overload. The combined data from these "integromics" studies will provide a more comprehensive and mechanistic understanding of the roles of specific acylcarnitines in cellular function. nih.gov
Exploring Novel Regulatory Roles in Cellular Processes
Beyond its established role in fatty acid transport for beta-oxidation, there is growing evidence that long-chain acylcarnitines, such as oleoyl-L-carnitine, may have novel regulatory functions within the cell. mdpi.comnih.gov Future research utilizing this compound will be critical in exploring these potential roles. For instance, there are indications that acylcarnitines can act as signaling molecules, influencing ion channel activity and gene expression. nih.govnih.gov
By tracing the localization of the 13C-labeled oleoyl moiety, researchers can investigate whether it or its metabolites accumulate in specific subcellular compartments, such as the nucleus or the endoplasmic reticulum, where they might exert regulatory effects. Furthermore, the impact of oleoyl-L-carnitine on post-translational modifications of proteins, such as acylation, can be investigated. Understanding these novel regulatory roles will open up new avenues for comprehending the multifaceted functions of acylcarnitines in health and disease.
Applications in Mechanistic Studies of Metabolic Flexibility
Metabolic flexibility, the ability of cells to adapt their fuel source in response to nutrient availability, is crucial for maintaining energy homeostasis. nih.gov Impaired metabolic flexibility is a hallmark of various metabolic diseases, including type 2 diabetes and cardiovascular disease. nih.gov L-carnitine and the formation of acetylcarnitine are considered important for maintaining this flexibility. nih.gov
This compound can be a powerful tool to mechanistically probe the role of long-chain fatty acid metabolism in this process. By tracing the metabolism of 13C-labeled oleoyl-L-carnitine under different nutrient conditions (e.g., high glucose versus low glucose), researchers can dissect how cells prioritize and switch between different fuel sources. nih.govnih.gov These studies can help to elucidate the molecular mechanisms that underpin metabolic inflexibility in disease states and may identify potential therapeutic targets for restoring metabolic health.
| Research Avenue | Key Objectives | Potential Impact |
| Advanced Isotopic Tracing Models | - Quantify dynamic metabolic fluxes in real-time. - Develop systems-level computational models of fatty acid metabolism. | - Deeper understanding of metabolic regulation. - Identification of metabolic bottlenecks in disease. |
| Integration with Multi-Omics | - Correlate metabolic changes with alterations in the proteome and transcriptome. - Uncover novel regulatory networks. | - Comprehensive view of cellular responses to lipid metabolism. - Discovery of new biomarkers and therapeutic targets. |
| Novel Regulatory Roles | - Investigate acylcarnitines as signaling molecules. - Explore the impact on post-translational modifications. | - Expansion of the known functions of acylcarnitines. - New insights into cellular communication and regulation. |
| Metabolic Flexibility Studies | - Elucidate the role of long-chain fatty acid metabolism in fuel switching. - Understand the mechanisms of metabolic inflexibility in disease. | - Identification of strategies to improve metabolic health. - Potential for novel therapeutic interventions for metabolic diseases. |
Q & A
Q. What experimental methodologies are recommended for synthesizing and purifying Oleoyl-L-carnitine-¹³C₃?
Synthesis of isotope-labeled carnitine derivatives typically involves esterification of L-carnitine with ¹³C-labeled oleic acid under controlled conditions. Key steps include:
- Activation of carboxylic acid : Use coupling agents like EDC/NHS to facilitate ester bond formation .
- Purification : Employ reverse-phase HPLC or column chromatography to isolate the compound, followed by spectroscopic validation (NMR, MS) to confirm isotopic enrichment and structural integrity .
- Purity assessment : Validate via thin-layer chromatography (TLC) or LC-MS, referencing fatty acid composition tables for unlabeled analogs to establish baselines .
Q. How is Oleoyl-L-carnitine-¹³C₃ utilized in tracking mitochondrial β-oxidation pathways?
This stable isotope tracer enables precise quantification of fatty acid metabolism through:
- Tracer infusion studies : Administer the compound in vitro/in vivo and monitor ¹³C-labeled acylcarnitines via LC-MS .
- Kinetic modeling : Calculate flux rates using isotopomer distribution data, comparing against unlabeled controls to correct for natural abundance .
- Data normalization : Reference internal standards (e.g., deuterated carnitines) to account for matrix effects in biological samples .
Q. What analytical techniques are critical for detecting and quantifying Oleoyl-L-carnitine-¹³C₃ in biological matrices?
- LC-MS/MS : Use multiple reaction monitoring (MRM) transitions specific to ¹³C₃-labeled ions (e.g., m/z 456.3 → 85.1 for Oleoyl-L-carnitine) to enhance specificity .
- Isotopic dilution : Spike samples with ²H-labeled analogs to correct for ionization efficiency variations .
- Validation : Follow guidelines from pharmacopeial standards for fatty acid analysis, including linearity (R² > 0.99) and recovery rates (85–115%) .
Advanced Research Questions
Q. How can researchers mitigate isotopic interference when studying Oleoyl-L-carnitine-¹³C₃ in complex lipidomes?
- Chromatographic separation : Optimize UPLC gradients to resolve ¹³C-labeled species from naturally abundant isobars (e.g., unlabeled oleoyl-carnitine) .
- High-resolution MS : Employ Orbitrap or TOF-MS to distinguish mass shifts (Δm/z = 3.0034 for ¹³C₃) with <5 ppm error .
- Data processing : Use software like XCMS or Skyline to deconvolute isotopic patterns and exclude background signals .
Q. What strategies optimize the design of longitudinal studies using Oleoyl-L-carnitine-¹³C₃ for metabolic flux analysis?
- Dose calibration : Conduct pilot studies to determine tracer infusion rates that achieve steady-state isotopic enrichment without perturbing endogenous metabolism .
- Sampling protocols : Collect time-resolved samples (e.g., every 10–15 minutes) to capture dynamic flux changes, and aliquot immediately in cold methanol to prevent degradation .
- Statistical power : Use factorial design to account for inter-individual variability, with sample sizes calculated via power analysis (α = 0.05, β = 0.2) .
Q. How should contradictory data on Oleoyl-L-carnitine-¹³C₃’s role in lipid-induced insulin resistance be reconciled?
- Meta-analysis : Systematically review studies with standardized inclusion criteria (e.g., consistent dosing, animal models) to identify confounding variables like diet or genetic background .
- Mechanistic validation : Combine tracer studies with knockout models (e.g., CPT1A-deficient mice) to isolate the compound’s direct effects on insulin signaling .
- Multi-omics integration : Correlate ¹³C flux data with transcriptomic/proteomic profiles to identify compensatory pathways .
Methodological Reference Tables
Q. Table 1. Key LC-MS Parameters for Oleoyl-L-carnitine-¹³C₃ Detection
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
